Pahutoxin

描述

Contextualization of Marine Natural Products Research

The study of marine natural products is driven by the recognition that marine organisms have evolved unique biochemical pathways to produce compounds essential for their survival in a competitive environment. eco-vector.comubd.edu.bn These compounds serve various ecological roles, such as defense against predators, communication, and adaptation to extreme conditions. ubd.edu.bn The structural complexity and novelty of many marine-derived compounds make them attractive candidates for scientific investigation and potential drug discovery. mdpi.comacs.orgpharmaceutical-journal.com

Significance of Ichthyocrinotoxins in Marine Chemical Ecology

Ichthyocrinotoxins are toxic substances secreted from the skin of certain fish, serving as a chemical defense mechanism. nih.govvliz.becolab.wsresearchgate.net These toxins are produced by specialized glandular cells in the epidermis, often released when the fish is stressed or disturbed. researchgate.netfrontiersin.orgaquainfo.org Their significance in marine chemical ecology lies in their role in predator deterrence and potentially in mitigating interactions with parasites and fouling organisms. nih.govvliz.becolab.ws The study of ichthyocrinotoxins provides insights into the chemical warfare employed by marine organisms and the evolutionary adaptations associated with producing and tolerating such potent compounds. nih.govnaturespoisons.com

Overview of Pahutoxin as a Model Compound in Biological Studies

This compound, also known as ostracitoxin, is a well-studied ichthyocrinotoxin isolated primarily from the mucus secretions of boxfishes (family Ostraciidae), notably the Hawaiian boxfish Ostracion lentiginosus. researchgate.netfrontiersin.orgaquainfo.orgwikipedia.orghawaii.edubiocrick.com It is a nonpeptide toxin, distinguishing it from many other marine toxins. wikipedia.org Its potent ichthyotoxic and hemolytic properties have made it a significant subject in toxicology and marine biology research. researchgate.netfrontiersin.orgaquainfo.orgwikipedia.orgbiocrick.comsmolecule.comresearchgate.net this compound serves as a model compound for studying the synthesis and properties of ichthyotoxins and neurotoxins, offering a unique nonpeptide structure for comparative studies in toxin chemistry. Research into this compound's biological effects focuses on its interactions with various biological systems, particularly its hemolytic activity and receptor-mediated toxicity. naturespoisons.combiocrick.comsmolecule.comchemfaces.comresearchgate.net

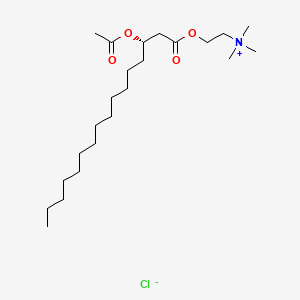

This compound is chemically defined as (S)-2-(3-acetyloxyhexadecanoyl)oxyethyltrimethylazanium chloride, a choline (B1196258) chloride ester of 3-acetylhexadecanoic acid (also referred to as 3-acetoxypalmitic acid). wikipedia.orgbiocrick.comresearchgate.netresearchgate.netresearchgate.net This cationic surfactant is released into the surrounding water as a defense mechanism, inducing adverse effects in predatory fish.

Detailed research findings on this compound's properties and activities include:

Chemical Structure: Choline chloride ester of 3-acetoxypalmitic acid. wikipedia.orgbiocrick.comresearchgate.netresearchgate.netresearchgate.net

Source Organism: Primarily Ostracion lentiginosus and Ostracion immaculatus, secreted from skin club cells under stress. researchgate.netfrontiersin.orgaquainfo.org

Properties: Ichthyotoxic, hemolytic, nonpeptide, heat-stable, non-dialyzable, forms foam in aqueous solutions. researchgate.netfrontiersin.orgaquainfo.orgwikipedia.orgresearchgate.net

Mechanism of Action: Initially thought to be solely due to its surfactant properties, later research demonstrated a primary receptor-mediated toxicity, particularly interacting with receptors on fish gill membranes. naturespoisons.combiocrick.comsmolecule.comchemfaces.comresearchgate.netresearchgate.net It also exhibits phospholipid membrane disruption. researchgate.net

Biological Effects: Rapid lethality to fish at low concentrations, hemolysis (rupture of red blood cells) leading to asphyxiation in affected fish. frontiersin.orgaquainfo.orgnaturespoisons.comsmolecule.com

Trunkfish Tolerance: Boxfish are notably tolerant to their own toxin, attributed to the absence of specific this compound-binding sites in their gills. naturespoisons.comsmolecule.comchemfaces.comresearchgate.net

Synthesis: Can be isolated from natural sources or synthesized chemically. hawaii.edusmolecule.com Enantioselective synthesis has been achieved, yielding optically pure (S)-(+)-pahutoxin.

Here is a summary of some key properties and research findings:

| Property/Finding | Description | Source Organism(s) |

| Chemical Nature | Choline chloride ester of 3-acetoxypalmitic acid | Ostracion lentiginosus, O. immaculatus |

| Biological Activity | Ichthyotoxic, Hemolytic | Ostracion spp. |

| Secretion Trigger | Stress, disturbance | Ostracion spp. |

| Mechanism (Primary) | Receptor-mediated toxicity (gill receptors) | Fish (susceptible species) |

| Mechanism (Secondary) | Phospholipid membrane disruption | Various biological systems |

| Trunkfish Tolerance | High tolerance due to absence of specific gill receptors | Ostracion spp. |

| Physical Appearance | Crystalline solid (when purified) | N/A |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone. biocrick.comchemfaces.com | N/A |

| Molecular Weight | 436.1 g/mol smolecule.comnih.gov (Note: One source lists 400.6 g/mol biocrick.comchemfaces.com, but PubChem and others list 436.1 g/mol ) | N/A |

| PubChem CID | 119452 wikipedia.orgbiocrick.comnih.govhmong.in.th | N/A |

This compound's unique structure and specific mechanism of action, particularly its receptor-mediated effects on fish gills, make it a valuable tool for investigating toxin-receptor interactions and the physiological impacts of such compounds in marine organisms. naturespoisons.comsmolecule.comchemfaces.comresearchgate.net Its study contributes to a broader understanding of marine chemical ecology and the potential for discovering novel bioactive substances from marine sources.

属性

IUPAC Name |

2-[(3S)-3-acetyloxyhexadecanoyl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-22(28-21(2)25)20-23(26)27-19-18-24(3,4)5;/h22H,6-20H2,1-5H3;1H/q+1;/p-1/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEOXMPQOCEVAI-FTBISJDPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896908 | |

| Record name | Pahutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27742-14-9 | |

| Record name | Ethanaminium, 2-[[(3S)-3-(acetyloxy)-1-oxohexadecyl]oxy]-N,N,N-trimethyl-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27742-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pahutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027742149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pahutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Pahutoxin Discovery and Early Characterization

Initial Observations of Boxfish Defensive Secretions

Early observations noted that boxfish, particularly the Hawaiian boxfish (Ostracion lentiginosus), release a toxic mucus from their skin when under stress. semanticscholar.orgnih.gov This secretion was observed to be ichthyotoxic, meaning it is poisonous to other fish. hawaii.eduwikipedia.org The toxic substance was found to be a heat-stable, non-dialyzable, and nonprotein poison that foams profusely in aqueous solutions. semanticscholar.orgnih.gov This unique fish poison was also observed to have hemolytic properties, causing the breakdown of red blood cells. hawaii.edu The general properties of this secretion were noted to be similar to those of red tide and sea cucumber toxins. semanticscholar.orgnih.gov The defensive nature of this secretion was apparent, as it could create a toxic cloud in the water to deter predators. wikipedia.org

A simple bioassay was developed to semi-quantitatively estimate the concentration of the toxin, using the sensitivity of brackish water mollies (Mollienesia latipinna) to the toxic secretions. hawaii.edu It was also found that a crude toxic extract could be obtained by immersing a distressed boxfish in distilled water. hawaii.edu

Isolation and Early Structural Postulations

The initial isolation of the active toxic component from the crude secretions of Ostracion lentiginosus involved a multi-step process. The crude toxin was first extracted with butanol. hawaii.edu This was followed by chromatographic separation of the butanol residue on silicic acid and a picric acid-coated anion exchange resin. hawaii.edu The resulting product was then crystallized from acetone. hawaii.edu

Early structural analysis of the isolated toxin utilized nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. hawaii.edu These techniques revealed the presence of a trimethyl quaternary nitrogen, a large aliphatic portion, and at least one ester function within the molecule. hawaii.edu

Hydrolytic degradation studies were instrumental in elucidating the complete structure of the toxin. hawaii.edu These studies broke down the molecule into its constituent parts, which were then identified. This led to the postulation that the toxin was choline (B1196258) 3-acetoxypalmitate. hawaii.edu To confirm this proposed structure, racemic pahutoxin was synthesized through a modified Reformatsky reaction. hawaii.edu The synthetic product, 3-hydroxypalmitic acid, was then acetylated with acetyl chloride and esterified with choline. hawaii.edu The resulting synthetic compound was found to be spectrally identical to the natural this compound, thus confirming its structure. hawaii.edu

| Property | Observation/Finding |

| Optical Rotation | [α] 200D + 3.08° (in methanol) |

| Melting Point | 750° |

| Key Structural Features (from NMR & IR) | Trimethyl quaternary nitrogen, large aliphatic portion, one or more ester functions |

| Postulated Structure | Choline 3-acetoxypalmitate |

Evolution of Compound Naming Conventions: this compound and Ostracitoxin

The toxin isolated from the defensive secretions of boxfish has been referred to by two primary names: ostracitoxin and this compound. The name "ostracitoxin" was first used to describe the ichthyotoxic stress secretion from the boxfish, Ostracion lentiginosus. nih.gov

The name "this compound" was later introduced, with "pahu" being the Hawaiian name for the boxfish. hawaii.edu Over time, "this compound" has become the more commonly used name in scientific literature, although "ostracitoxin" is still recognized as a synonym. semanticscholar.orgwikipedia.org The toxin is chemically identified as the choline chloride ester of 3-acetoxypalmitic acid. researchgate.netresearchgate.net

| Compound Name | Origin/Description |

| Ostracitoxin | Named after the boxfish species Ostracion lentiginosus from which it was first described. nih.gov |

| This compound | Derived from "pahu," the Hawaiian name for the boxfish. hawaii.edu |

Biological Origin and Secretion Dynamics of Pahutoxin

Taxonomic Classification of Pahutoxin-Producing Organisms (Family Ostraciidae)

This compound is produced by members of the family Ostraciidae, a group of squared, bony fish commonly known as boxfishes, cofferfishes, cowfishes, and trunkfishes. researchgate.netwikipedia.orgalchetron.com This family is part of the order Tetraodontiformes, which also includes closely related groups such as pufferfishes and filefishes. researchgate.netwikipedia.orgcabidigitallibrary.org The family Ostraciidae comprises approximately 23 extant species classified into 6 genera. wikipedia.orgalchetron.com

Several species within this family have been specifically identified as producers of this compound or similar toxic compounds. These include the Hawaiian boxfish (Ostracion lentiginosus and Ostracion meleagris), the Japanese boxfish (Ostracion immaculatus), and the cowfish (Lactoria fornasini). hawaii.edunih.govnih.govsemanticscholar.org

Taxonomic Hierarchy of this compound-Producing Fish

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Animalia |

| Phylum | Chordata |

| Class | Actinopterygii (ray-finned fishes) |

| Order | Tetraodontiformes |

| Family | Ostraciidae (Boxfishes) |

Anatomical Basis of Toxin Secretion (e.g., Epidermal Glands, Club Cells)

The secretion of this compound is a function of the fish's skin. nih.gov Fish that produce toxins through glandular secretions without a specific venom apparatus are known as ichthyocrinotoxic. researchgate.netcabidigitallibrary.org In the case of the Ostraciidae family, the toxin is released in a mucous secretion from the epidermis. researchgate.net

Scientific evidence suggests that specialized epidermal cells, known as "club cells," are responsible for producing the toxin. researchgate.netcabidigitallibrary.orgsemanticscholar.org These are large cells located in the fish's epidermis. nih.gov In many fish species, club cells are associated with the release of chemical alarm substances when the skin is damaged, serving as a warning to other fish of a nearby predator. nih.govnih.gov In boxfish, these cells appear to have evolved to produce and secrete this compound as a powerful defensive chemical. researchgate.netcabidigitallibrary.org

Environmental and Physiological Triggers for Toxin Release

The primary trigger for the release of this compound is physiological stress. researchgate.netcabidigitallibrary.orgnih.gov Members of the Ostraciidae family secrete the toxin-laden mucus from their skin when they are disturbed, threatened, or agitated. wikipedia.orgnih.gov This acts as a chemical defense mechanism to deter predators. wikipedia.orgalchetron.com The toxin is released directly into the surrounding water, and it is potent enough to be toxic even to the boxfish that secretes it. wikipedia.orgnih.gov The synthesis and secretion of this compound is an active process that can only occur while the fish is alive; the toxin cannot be released after death, although residual amounts may be present on the skin if the fish was stressed at the time of death. wikipedia.org

Biosynthetic Pathways and Stereochemical Aspects of Pahutoxin

Precursor Identification and Proposed Metabolic Intermediates (e.g., 3-hydroxyhexadecanoic acid)

Research suggests that 3-hydroxyhexadecanoic acid is a key precursor in the biosynthesis of pahutoxin. Optically pure this compound has been synthesized from both (S)- and (R)-3-hydroxyhexadecanoic acids, indicating their role as potential intermediates. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net While the exact metabolic pathway in boxfish is not fully elucidated, the presence of 3-hydroxyalkanoic acids as common lipid components in boxfish aligns with this proposal.

Enzymatic Steps in Choline (B1196258) Esterification and Acetylation

The formation of this compound involves the esterification of 3-acetoxyhexadecanoic acid with choline and the acetylation of a hydroxyl group. Although the specific enzymes responsible for these transformations in boxfish remain uncharacterized, the rapid secretion of the toxin under stress suggests enzymatic processes are involved. Synthetic routes mimicking the proposed biosynthesis involve the acetylation of the hydroxyl group of 3-hydroxyhexadecanoic acid and subsequent esterification with choline chloride.

Stereochemical Determination and its Biosynthetic Implications ((S)-Configuration)

Natural this compound has been determined to have an (S)-configuration at the chiral center. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This stereochemistry was established through optical correlation with synthesized optically pure (S)-pahutoxin. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The (S)-configuration of this compound is noteworthy when compared to other 3-hydroxyalkanoic acids found in nature, many of which possess an (R)-configuration and are involved in fatty acid synthesis pathways. tandfonline.com The (S)-3-hydroxyalkanoic acids, on the other hand, are typically associated with fatty acid metabolism pathways as CoA esters. tandfonline.com This distinction in stereochemistry suggests a potential link between this compound biosynthesis and the fatty acid metabolism pathway. tandfonline.com

Hypothesized Linkage to Fatty Acid Metabolism Pathways

Based on the (S)-configuration of this compound and the typical involvement of (S)-3-hydroxyalkanoic acids in fatty acid metabolism, it is hypothesized that the biosynthesis of this compound is linked to the fatty acid metabolism pathway rather than the fatty acid synthesis pathway. tandfonline.com This linkage could allow for the rapid supply of (S)-3-hydroxyhexadecanoic acid, potentially through a two-step transformation from palmitic acid, which is abundant in cells. tandfonline.com The ability to quickly produce the toxin is advantageous for the boxfish as a defense mechanism. tandfonline.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 119452 |

| 3-hydroxyhexadecanoic acid | 10473 |

| Palmitic acid | 985 |

| Choline | 305 |

| Choline chloride | 6217 |

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables within the scope of biosynthesis and stereochemistry is limited. The primary data points relate to optical rotation and melting points of synthesized and natural this compound, which are included in the text.

For example, Table 3 from one source provides comparative spectral data:

| Parameter | Natural this compound | Synthetic (S)-Pahutoxin |

| Melting Point | 75°C | 74–75°C |

| [α]D (MeOH) | +3.05° | +3.04° |

| NMR δ (CH-OAc) | 5.20 | 5.19 |

Molecular and Cellular Mechanisms of Pahutoxin Action

Receptor-Mediated Binding Mechanisms in Susceptible Organisms

Pahutoxin's toxicity in susceptible fish species is significantly mediated by its interaction with specific receptors. researchgate.netnih.gov Studies have demonstrated the presence of specific binding sites for this compound on the gill membranes of fish sensitive to the toxin. researchgate.netnih.gov This receptor binding is a crucial aspect of its mechanism of action, distinguishing it from non-specific membrane disruption. researchgate.netnih.gov The observation that ichthyotoxicity occurs upon application to the surrounding water suggests the presence of externally located receptors. researchgate.netnih.gov

Investigations into Membrane Interaction Dynamics

While receptor-mediated effects are primary, this compound also interacts with phospholipid membranes. nih.gov This interaction contributes to its biological activity, although it appears to operate via a different pathway than its ichthyotoxic effects. Research has revealed that this compound's ichthyotoxicity and its phospholipid membrane disruption effect are produced by two separate mechanisms, suggesting two distinct physicochemical domains within the this compound molecule are responsible for these effects. nih.gov

Distinction Between Receptor-Mediated and Surfactant Effects of this compound

Early studies sometimes attributed this compound's toxicity to its surfactant properties and the resulting membrane lysis. However, later research has provided compelling evidence that this compound's lethal action is primarily receptor-mediated rather than solely due to its surfactant activity. researchgate.netnih.gov The lethal concentration of this compound for fish has been shown to be significantly lower than its critical micelle concentration (CMC), indicating that toxicity is not dependent on the formation of micelles and subsequent non-specific membrane disruption. researchgate.netnih.gov Binding assays have further supported the receptor hypothesis by revealing specific binding sites for this compound on fish gill membranes. researchgate.netnih.gov

Here is a table summarizing key findings distinguishing receptor-mediated and surfactant effects:

| Finding | Implication | Source |

| Lethal concentration below Critical Micelle Concentration | Toxicity not solely due to surfactant-induced membrane lysis. | researchgate.netnih.gov |

| Specific binding sites on fish gill membranes | Indicates a targeted mechanism of action. | researchgate.netnih.gov |

| Trunkfish tolerance to its own toxin | Lack of specific binding sites in the toxin-producing organism. | researchgate.netnih.gov |

| Toxicity upon external application to water | Suggests externally located receptors are involved. | researchgate.netnih.gov |

Involvement of Hemolytic Processes in Biological Activity

This compound exhibits hemolytic properties, which involve the rupture of red blood cells. smolecule.com This hemolytic activity is a significant aspect of its biological effect and can contribute to the asphyxiation observed in affected fish. smolecule.com The parallelism between this compound's toxicity to fish and its hemolytic ability has suggested a close relationship between these two activities. hawaii.edu

Identification and Characterization of Specific Molecular Targets (e.g., Gill Receptors)

Specific molecular targets for this compound have been investigated, with a strong focus on receptors located on fish gills. researchgate.netnih.govsmolecule.com Research, including equilibrium saturation binding assays using radiolabeled this compound, has confirmed the presence of specific binding sites for this compound on fish gill membranes. researchgate.netnih.govsmolecule.compsu.edu These studies have also shown that trunkfish, the source of this compound, are tolerant to the toxin and are devoid of these specific binding sites on their gills. researchgate.netnih.govsmolecule.compsu.edu This absence of receptors in the trunkfish explains their self-tolerance. smolecule.compsu.edu The specific targeting of gill receptors in susceptible fish species, but not in the trunkfish, underscores the selective toxicity of this compound. smolecule.com

Ecological and Evolutionary Dimensions of Pahutoxin

Pahutoxin is a potent ichthyotoxin secreted by boxfishes (family Ostraciidae) that plays a significant role in their survival and interaction with the marine environment. This article explores the ecological and evolutionary facets of this compound, focusing on its role in chemical defense, its influence on marine ecosystems, the co-evolutionary adaptations of the boxfish, and its interaction with other secreted compounds.

Advanced Synthetic Strategies and Analog Design for Pahutoxin Research

Enantioselective Total Synthesis Approaches

Natural pahutoxin is a chiral molecule, exhibiting a specific optical rotation ([α]D +3.08° in methanol), which indicates the presence of a single enantiomer in the secretions from the boxfish (Ostracion lentiginosus). hawaii.edu The stereocenter is located at the C-3 position of the palmitic acid backbone. While the absolute configuration of the natural product has been determined, research into the total synthesis of this compound has historically centered on racemic approaches.

To date, a specific, dedicated enantioselective total synthesis of this compound has not been prominently detailed in scientific literature. The primary focus has been on achieving the molecular structure to confirm its identity and to produce material for biological testing. hawaii.edu Future synthetic endeavors may explore asymmetric strategies to selectively produce the (+)- or (-)-enantiomers, which would be crucial for definitively assigning the biological activity to a specific stereoisomer and for more precise studies of its interaction with biological targets.

Racemic Synthesis Methodologies and Comparative Chemical Characterization

The foundational synthesis of this compound was a racemic approach that served to unequivocally confirm the structure postulated from degradation studies of the natural product. hawaii.edu This synthesis provided a compound that was spectrally identical to the toxin isolated from the boxfish, providing definitive proof of its structure as choline (B1196258) 3-acetoxypalmitate. hawaii.edu

The key steps of this racemic synthesis are outlined below:

Formation of the Hydroxy Acid Backbone : The synthesis commenced with a modified Reformatsky reaction to create the crucial intermediate, 3-hydroxypalmitic acid. This step establishes the long aliphatic chain with a hydroxyl group at the C-3 position.

Acetylation : The hydroxyl group of 3-hydroxypalmitic acid was then acetylated using acetyl chloride. This step introduces the C-3 acetoxy functionality characteristic of the natural toxin.

Esterification with Choline : The final step involved the esterification of the 3-acetoxypalmitic acid with choline to yield the final this compound molecule. hawaii.edu

The resulting synthetic (±)-pahutoxin was subjected to rigorous chemical characterization. Nuclear magnetic resonance (NMR) and infrared (IR) spectra of the synthetic material were compared with those of the natural, optically active this compound. The spectral data were found to be identical, confirming that the correct molecular framework had been assembled. hawaii.edu This comparative analysis was pivotal in validating the proposed structure of the toxin.

Design and Exploration of this compound Structural Analogues

A significant aspect of this compound research has been the design and synthesis of structural analogues to probe the features essential for its biological activity. hawaii.edu Using the same synthetic sequence developed for the racemic total synthesis, researchers have created a series of this compound derivatives by modifying the length of the aliphatic fatty acid chain. hawaii.edu

This exploration was systematic, replacing the C16 palmitic acid backbone with other fatty acids to assess the impact of chain length on the toxin's properties. The synthesized analogues included the 3-acetoxy choline esters of:

Pelargonic acid (C9)

Lauric acid (C12)

Myristic acid (C14) hawaii.edu

Structure-Activity Relationship Studies of Synthetic Derivatives

Comparative biological testing of the synthetic racemic this compound and its chain-shortened analogues revealed a clear and direct structure-activity relationship (SAR). hawaii.edu The primary findings indicated that the length of the aliphatic chain is a critical determinant of the toxin's potency.

A marked decrease in both toxicity and hemolytic ability was observed as the length of the fatty acid chain was reduced. hawaii.edu The C16 palmitic acid derivative (this compound) was the most potent, and its activity diminished progressively with the C14, C12, and C9 analogues. This suggests that the long aliphatic chain is essential for the molecule's ability to interact with and disrupt biological membranes, a key aspect of its hemolytic action. hawaii.eduresearchgate.net

The parallel decline in ichthyotoxicity and hemolytic activity across the series of analogues suggests that these two biological effects are closely related, with hemolysis potentially being a primary mechanism of the toxin's lethality in fish. hawaii.edu These SAR studies, enabled by the total synthesis of this compound derivatives, have provided fundamental insights into the molecular requirements for its potent biological activity.

Analytical Methodologies for Pahutoxin Isolation, Detection, and Quantification

Extraction and Purification Techniques from Biological Matrices

The isolation of pahutoxin from its biological source, primarily the mucus secretions of boxfish species such as Ostracion lentiginosus and Ostracion immaculatus, involves several key steps. Initial extraction of the crude toxic secretions is typically performed using organic solvents like n-butanol or acetone. biocrick.comhawaii.eduresearchgate.netchemfaces.comnih.govpsu.eduresearchgate.net For instance, the mucus secreted by the Japanese boxfish O. immaculatus has been extracted with n-butanol. biocrick.comnih.gov Similarly, this compound has been obtained from the dry crude secretion of the trunkfish Ostracion cubicus using an acetonic extract. researchgate.netpsu.eduresearchgate.net

Following the initial extraction, purification techniques are employed to isolate this compound from other components in the biological matrix. Chromatography plays a crucial role in this process. Silica (B1680970) gel chromatography is a common method used for the fractionation of the extract residue. biocrick.comhawaii.edunih.govhawaii.edu For example, the n-butanol extract residue from O. immaculatus was fractionated by silica gel open column chromatography. biocrick.comnih.gov In addition to silica gel chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC) is widely utilized for further purification and separation of this compound. biocrick.comresearchgate.netnih.govpsu.eduresearchgate.netpsu.edu RP-HPLC separation of the crude toxin can yield the ichthyotoxic protein fraction termed "Boxin" in addition to this compound. researchgate.netresearchgate.net Analytical and semi-preparative RP-HPLC using a C-18 column with a gradient of acetonitrile (B52724) in aqueous trifluoroacetic acid has been employed for the separation of lyophilized trunkfish crude secretion. psu.edu

These extraction and purification techniques are essential for obtaining purified this compound samples necessary for detailed chemical characterization and biological activity studies.

Spectroscopic and Spectrometric Characterization Methods in Research

Spectroscopic and spectrometric methods are indispensable for the characterization and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to determine the structural features of this compound. hawaii.eduresearchgate.nethawaii.edutandfonline.comcmfri.org.in NMR spectra have demonstrated the presence of key functional groups, including a trimethyl quaternary nitrogen, a large aliphatic portion, and ester functions. hawaii.eduhawaii.educmfri.org.in Specific NMR signals such as δ 5.20 (m, CH-OAc), 3.20 (s, N(CH₃)₃), and 2.04 (s, CH₃CO) have been reported for natural this compound. Comparisons of NMR spectra between natural and synthetic this compound have been used to confirm structural identity. hawaii.eduhawaii.edu

Infrared (IR) spectroscopy provides complementary information about the functional groups present in the this compound molecule. hawaii.eduhawaii.edutandfonline.comcmfri.org.in IR spectra have shown characteristic bands, such as 1740 cm⁻¹ for the ester C=O stretch and 1240 cm⁻¹ for the C-O-Ac stretch. The presence of quaternary nitrogen, saturated hydrocarbon, and ester functions has also been indicated by IR spectroscopy. cmfri.org.in

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. researchgate.netdntb.gov.uaosti.gov Mass spectral data, including fragmentation peaks, have been used to support the proposed structure of this compound. hawaii.edu LC-MS instruments, including those with high resolution, are commonly used in the analysis of marine toxins, which can be applied to this compound research. osti.govmdpi.comnih.govnih.govmdpi.com

Optical rotation measurements are also used, particularly to assess the stereochemistry of this compound, which exists as an (S)-enantiomer in nature. hawaii.edutandfonline.com Natural this compound exhibits a dextrorotatory optical rotation, such as [α]D +3.05° (MeOH) or +3.08° (methanol). hawaii.edu Synthetic (S)-pahutoxin has shown a comparable optical rotation.

Comparative spectral data between natural and synthetic this compound are crucial for confirming the identity and purity of synthesized material.

| Parameter | Natural this compound | Synthetic (S)-Pahutoxin | Source |

| Melting Point | 75°C | 74–75°C | |

| [α]D (MeOH) | +3.05° | +3.04° | |

| NMR δ (CH-OAc) | 5.20 | 5.19 |

These spectroscopic and spectrometric methods provide comprehensive data for the identification and structural characterization of this compound isolated from biological sources or produced synthetically.

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are utilized in research to investigate the interaction of this compound with specific biological receptors. dntb.gov.uanih.govfao.orgresearchgate.netnih.govnih.govoncodesign-services.combiosensingusa.com These assays are particularly useful for studying receptor-mediated toxicity, as has been suggested for this compound's action. biocrick.comresearchgate.netchemfaces.comresearchgate.netresearchgate.net The receptor hypothesis for this compound's ichthyotoxicity is supported by equilibrium saturation binding assays that have revealed the presence of specific binding sites for this compound on fish gill membranes. biocrick.comresearchgate.netresearchgate.net

Radioligand binding assays involve using a radioactively labeled ligand to quantify its binding to target receptors. oncodesign-services.com This technique allows for the measurement of binding affinity (equilibrium dissociation constant, KD) and receptor density (Bmax). nih.govbiosensingusa.com Competition binding assays, where varying concentrations of an unlabeled compound compete with a fixed amount of radioligand for binding sites, can determine the affinity and selectivity of the unlabeled ligand. nih.govnih.govoncodesign-services.com Analysis of binding assay data is often performed using iterative computer programs. researchgate.netnih.gov

Research using equilibrium saturation binding assays with radiolabeled this compound (PHN) and fish gill membrane preparations has indicated the presence of at least two classes of binding sites. researchgate.net Detailed analysis of the low concentration range revealed high-affinity binding sites with a Bmax of 9 nmol mg⁻¹ membrane protein and a Kd of 0.3 µM. researchgate.net The trunkfish, which is tolerant to its own this compound, has been shown to be devoid of these specific this compound-binding sites. biocrick.comresearchgate.netresearchgate.net

These studies highlight the application of radioligand binding assays in understanding the molecular targets and mechanisms of this compound's biological effects.

Bioassay Development and Standardization for Research Purposes

Bioassays are essential for assessing the biological activity of this compound and for guiding isolation and purification efforts. biocrick.comfao.orgnih.gov A simple bioassay using brackish water mollies as test fish proved useful in devising an efficient isolation scheme for this compound. hawaii.eduhawaii.edu Bioassay techniques can be qualitative or semi-quantitative and are valuable for indicating the presence of unknown toxins and in the isolation of new mycotoxins. fao.org Once a toxin is identified, chemical assays are typically developed, which are often quicker, cheaper, more specific, and more sensitive than bioassays for routine analysis and quantification. fao.org

While chemical assays are preferred for quantification, bioassays remain important for confirming biological activity and for initial screening. The development and standardization of bioassays are crucial for obtaining reliable and comparable results in toxin research. Standardized bioassay procedures, such as those developed for detecting toxic substances using fish, involve defined steps for isolating toxic strains and testing isolates. nih.gov These procedures emphasize the importance of controlled environmental conditions and rigorous testing protocols. nih.gov

For this compound, bioassays, particularly those assessing ichthyotoxicity and hemolytic activity, have been fundamental in its study. hawaii.eduhawaii.eduresearchgate.net The parallelism observed between the ichthyotoxicity and hemolytic ability of this compound and its synthetic analogs with varying aliphatic chain lengths suggested a close relationship between these two activities. hawaii.eduhawaii.edu

The development and standardization of bioassays for this compound research ensure the accurate assessment of its biological potency and facilitate comparative studies of its activity.

Comparative Chemical Ecology and Phylogenomic Context of Pahutoxin

Comparison with Other Ichthyocrinotoxins (e.g., Pardaxin (B1611699), Grammistin)

Pahutoxin is one of several ichthyocrinotoxins, toxins secreted from the skin of fish, utilized for defense. Other notable examples include pardaxin from the Moses sole (Pardachirus marmoratus) and grammistins from soapfishes (Grammistidae family). vliz.be While all three serve a defensive purpose and are characterized as surfactants, they exhibit distinct chemical structures and mechanisms of action. vliz.be

This compound is an organic cationic surfactant, specifically a choline (B1196258) chloride ester of 3-acetoxypalmitic acid. biocrick.com Its ichthyotoxicity is primarily mediated by binding to specific receptors on fish gill tissues, leading to hemolysis and respiratory distress. smolecule.com This receptor-mediated action differentiates it from simple detergents. biocrick.com

In contrast, pardaxin is a polypeptide pore-forming neurotoxin. tandfonline.comtandfonline.com It is characterized by a helix-hinge-helix structure, which allows it to interact with and disrupt cell membranes, forming poorly selective channels. tandfonline.comtandfonline.comwikipedia.orgnih.gov Pardaxin exhibits both antibacterial and hemolytic activities, and its mechanism involves the disruption of lipid bilayers, potentially via a carpet mechanism. wikipedia.orgnih.gov

Grammistins are also antimicrobial peptide toxins, secreted by the skin of soapfish. researchgate.net They are linear peptides, typically characterized by a positive net charge and an abundance of α-helices, lacking disulfide bridges. researchgate.net Grammistins exhibit broad-spectrum antibacterial activity and some can cause hemolysis, acting by disrupting microbial cell membranes through interaction with phospholipids. researchgate.netontosight.aiuniprot.orgebi.ac.uk

The key structural and functional differences are summarized in the table below:

| Toxin | Source Family | Chemical Nature | Primary Structure Feature | Mechanism of Action | Key Activities |

| This compound | Ostraciidae | Organic cationic ester | Fatty acid choline ester | Receptor-mediated (gills), membrane disruption | Ichthyotoxic, Hemolytic |

| Pardaxin | Soleidae | Polypeptide | Amphipathic α-helices | Pore formation, membrane disruption | Ichthyotoxic, Hemolytic, Antibacterial |

| Grammistin | Grammistidae | Polypeptide | Amphipathic α-helices | Membrane disruption (interaction with phospholipids) | Ichthyotoxic, Antibacterial, Hemolytic (some) |

(Note: This is a static representation of a data table based on the text.)

Structural and Functional Analogues from Diverse Marine Organisms (e.g., Homothis compound)

This compound is a unique choline ester of a fatty acid found in fish secretions. hawaii.edu However, structural and functional analogues exist, both within the Ostraciidae family and in other marine organisms. Homothis compound, for instance, has been isolated from the Japanese boxfish Ostracion immaculatus and is a new choline chloride ester similar to this compound. nih.gov Homopahutoxins are described as choline esters containing variations in the fatty acid moiety, such as 3-propyloxy-, 3-butyryloxy-, 3-valeroyloxy-, or 3-caproyloxy-palmitic acid. dokumen.pub Homothis compound shares a choline chloride ester backbone with this compound but has a propionyl group instead of an acetyl group. Its hemolytic activity is comparable to that of this compound.

While not direct structural analogues in the sense of being choline esters, other marine toxins exhibit similar surfactant-like properties or membrane-disrupting activities. For example, the steroidal saponins (B1172615) found in echinoderms also act as surfactants and interact with plasma membrane lipids. dokumen.pub Additionally, boxin, an 18 kDa protein isolated from the same skin secretion as this compound in Ostracion cubicus, is another ichthyotoxin, although it differs from this compound in its mechanism and is non-hemolytic. researchgate.net

Genetic Basis of Toxin Production in Ostraciidae (Genomic Insights)

The production and secretion of ostracitoxin (this compound) by boxfish are key defense traits, but their genetic basis has been historically unclear due to a lack of genomic resources. frontiersin.orgresearchgate.net Recent chromosome-level genome assembly of the yellow boxfish (Ostracion cubicus) has provided significant insights into the genetic underpinnings of this trait. frontiersin.orgzoores.ac.cn

Genomic analyses of O. cubicus have identified an expansion of specific gene families likely associated with ostracitoxin secretion. These include the solute carrier family 22 (SLCs), transmembrane protein family (TMEMs), vesicle trafficking genes (SECs), ATP-binding cassette (ABCs), and apolipoproteins (APOs). frontiersin.orgresearchgate.net These gene families were found to be under positive selection, rapid evolution, or up-regulated in the skin of boxfish, suggesting their involvement in the synthesis and secretion of the toxin through club cells in the epidermis. frontiersin.orgresearchgate.net

Chemosystematic Implications for Marine Biotoxin Classification

The study of ichthyocrinotoxins like this compound, pardaxin, and grammistin has implications for the chemosystematic classification of marine biotoxins. The diverse chemical structures (fatty acid esters vs. peptides) and varying mechanisms of action (receptor-mediated vs. pore-forming vs. membrane disruption) highlight the complexity of defensive compounds in marine organisms. vliz.be

While some toxins, like pardaxin and grammistins, share structural motifs (amphipathic α-helices) with antimicrobial peptides from other sources, this compound's unique choline ester structure sets it apart. hawaii.eduvliz.be The presence of similar ichthyotoxic compounds in different members of the Ostraciidae family, such as this compound and homothis compound, supports the use of these compounds as chemosystematic markers within this group. nih.govdokumen.pub

Understanding the chemical diversity and evolutionary history of these toxins, facilitated by genomic studies, can aid in refining the classification of marine biotoxins based on their chemical properties, biological activities, and phylogenetic distribution. The identification of gene families associated with toxin production in boxfish provides a molecular basis for understanding the evolution of chemical defense in this lineage and its relationship to other toxin-producing marine organisms. frontiersin.orgresearchgate.net

Prospective Research Avenues and Methodological Advancements in Pahutoxin Studies

Elucidation of Regulatory Mechanisms for Toxin Secretion

The release of pahutoxin by boxfish is a stress-induced defense mechanism. wikipedia.org However, the precise cellular and molecular pathways governing its secretion are largely unknown. It is suspected that the toxin is produced by club cells in the epidermis of the fish. researchgate.netcabidigitallibrary.org Future research must focus on elucidating the intricate regulatory network that controls the synthesis, storage, and rapid deployment of this compound upon perceived threat.

A recent landmark study involving the chromosome-level genome assembly of the yellow boxfish (Ostracion cubicus) has provided the first genomic insights into this process. frontiersin.org This research identified an expansion of the solute carrier family 22 (SLC22) of genes, along with other gene clusters related to transmembrane proteins (TMEMs), vesicle trafficking (SECs), ATP-binding cassette (ABCs) transporters, and apolipoproteins (APOs) that are under positive selection or are up-regulated in the skin of the boxfish. frontiersin.orgresearchgate.net These gene families are prime candidates for involvement in the transport and secretion of this compound and its precursors.

Future investigations should aim to:

Functionally characterize candidate genes: Employing techniques such as in-situ hybridization and immunohistochemistry to localize the expression of these transport-related proteins within the boxfish skin.

Investigate signaling pathways: Delineating the signal transduction cascades that are initiated by stress and culminate in the release of this compound. This could involve studying the role of stress hormones and their receptors in the epidermal cells.

Develop in-vitro models: Establishing cell culture systems from boxfish skin to study the secretion process in a controlled environment, allowing for the manipulation of signaling pathways and the identification of key regulatory molecules.

Deeper Understanding of Receptor Pharmacology and Downstream Cellular Effects

Early research suggested that this compound's toxicity stemmed from its detergent-like properties. wikipedia.org However, subsequent studies have demonstrated that its ichthyotoxicity is receptor-mediated. nih.gov This was supported by findings that the lethal concentration of this compound is significantly lower than its critical micelle concentration and that specific binding sites for the toxin exist on fish gill membranes. nih.gov Furthermore, the trunkfish itself is tolerant to its own toxin, suggesting an absence of these specific receptors. nih.gov

A deeper pharmacological characterization of the this compound receptor is a critical avenue for future research. Key areas of exploration include:

Receptor identification and isolation: Utilizing affinity chromatography with this compound analogs or photoaffinity labeling to isolate and identify the specific receptor protein(s) from the gill membranes of susceptible fish.

Structural biology of the receptor-toxin complex: Once identified, determining the three-dimensional structure of the receptor both in its unbound state and in complex with this compound. This will provide invaluable insights into the molecular basis of their interaction.

Elucidation of downstream signaling: Investigating the cellular signaling pathways that are activated upon this compound binding to its receptor. This would involve studying changes in intracellular second messengers, ion channel activity, and gene expression in target cells. The hemolytic activity of this compound also warrants further investigation to determine its relationship to the receptor-mediated ichthyotoxicity. researchgate.net

Exploration of Biosynthetic Enzyme Characterization and Engineering

The chemical structure of this compound is known to be a choline (B1196258) chloride ester of 3-acetoxypalmitic acid. researchgate.nethawaii.edu While the synthesis of racemic this compound has been achieved through chemical methods, the biosynthetic pathway and the enzymes responsible for its production in boxfish remain to be elucidated. hawaii.edu The fact that the boxfish must be alive to synthesize the toxin suggests an active enzymatic process. wikipedia.org

The genomic data from Ostracion cubicus provides a foundational toolkit for identifying the genes encoding these biosynthetic enzymes. frontiersin.org Future research in this area should focus on:

Identification of the biosynthetic gene cluster: Analyzing the boxfish genome for clusters of genes that could plausibly be involved in fatty acid modification, acetylation, and choline esterification.

Heterologous expression and characterization of enzymes: Once candidate genes are identified, they can be expressed in heterologous systems (e.g., bacteria or yeast) to produce and characterize the individual enzymes. This would involve confirming their substrate specificity and catalytic activity.

In-vitro reconstitution of the biosynthetic pathway: Combining the characterized enzymes in vitro to reconstitute the entire biosynthetic pathway of this compound from its basic precursors.

Enzyme engineering for novel compound synthesis: Once the biosynthetic enzymes are understood, protein engineering techniques could be employed to modify their substrate specificity or catalytic activity, potentially leading to the synthesis of novel this compound analogs with unique properties.

Development of Novel Research Probes and Tools Based on this compound Scaffolds

The high specificity of this compound for its receptor presents an opportunity for the development of novel chemical probes to study its biological targets. Currently, there is a lack of such tools derived from the this compound scaffold. The synthesis of this compound analogs has been reported, demonstrating that modifications to the aliphatic chain length can significantly impact its biological activity. hawaii.edu

Future efforts in this domain could include:

Synthesis of fluorescently labeled this compound analogs: Attaching fluorescent tags to the this compound molecule would allow for the visualization of its binding to receptors on cells and tissues, facilitating studies on receptor distribution and trafficking.

Development of biotinylated this compound derivatives: These could be used in pull-down assays to isolate and identify the this compound receptor and its associated proteins.

Creation of photoaffinity probes: Incorporating a photoreactive group into the this compound structure would enable the covalent labeling of its receptor upon UV irradiation, providing a powerful tool for receptor identification.

Generation of a toolbox of analogs: The systematic synthesis and characterization of a library of this compound analogs with varying chain lengths, and modifications to the choline head group and acetate (B1210297) moiety, would be invaluable for structure-activity relationship (SAR) studies. hawaii.edu

Integration of Multi-Omics Approaches in Toxin Research

The advent of multi-omics technologies offers a powerful, systems-level approach to understanding the complex biology of this compound. The recent genome assembly of Ostracion cubicus is a critical first step in this direction. frontiersin.org A comprehensive understanding will require the integration of data from genomics, transcriptomics, proteomics, and metabolomics.

Future research should integrate these approaches to:

Transcriptomics: Analyzing changes in gene expression in the skin of boxfish under stressed versus non-stressed conditions to identify genes involved in toxin synthesis, regulation, and secretion. Comparative transcriptomics between boxfish and other non-toxic fish could also reveal key differences in their genetic makeup.

Proteomics: Characterizing the protein composition of boxfish skin mucus to identify not only the toxin itself but also other proteins that may play a role in its stability, delivery, or potentiation. cristin.nonih.gov Comparing the proteome of gill tissues from susceptible and resistant fish species could also aid in receptor identification.

Metabolomics: Profiling the small molecule metabolites in boxfish skin secretions to identify the precursors of this compound and other potential bioactive compounds. mdpi.comtoxinology.no Metabolomic analysis of target tissues in intoxicated fish could also reveal the downstream metabolic consequences of this compound exposure.

By integrating these multi-omics datasets, researchers can build a comprehensive model of this compound biology, from the genes that code for its synthesis to its ultimate effects on target organisms. This holistic approach will be instrumental in unlocking the remaining secrets of this fascinating marine toxin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。